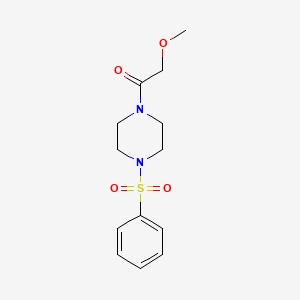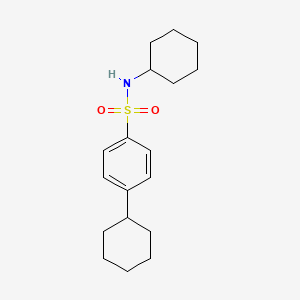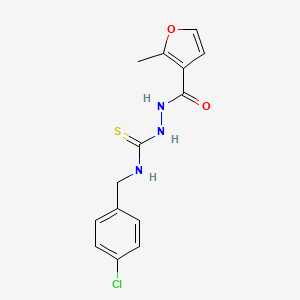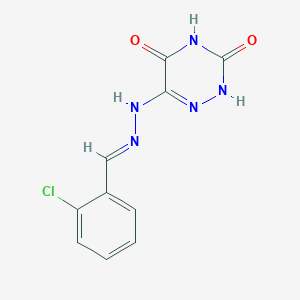![molecular formula C12H11Cl2NO B5862893 3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one](/img/structure/B5862893.png)
3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one, also known as DCB-CP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用机制
3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one exerts its effects by binding to the ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. This compound acts as a positive allosteric modulator of the NMDA receptor, increasing its sensitivity to glutamate and enhancing its activity. This results in increased calcium influx and subsequent downstream signaling events, which are critical for various physiological processes, including synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects, including enhancing synaptic plasticity, improving learning and memory, and reducing the severity of seizures. This compound has also been shown to have neuroprotective effects, preventing neuronal damage and death in various models of neurological injury.
实验室实验的优点和局限性
One of the primary advantages of 3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one is its specificity for the NMDA receptor, allowing for precise modulation of its activity. This compound is also relatively easy to synthesize and purify, making it a readily available tool for scientific research. However, one of the limitations of this compound is its potential toxicity, particularly at high concentrations. This limits its use in vivo and requires careful consideration of dosage and administration.
未来方向
There are numerous future directions for research involving 3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one, including further investigation of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, this compound could be used as a tool for studying the role of the NMDA receptor in various physiological processes, such as synaptic plasticity and learning and memory. Further research is also needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules and receptors.
合成方法
3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one can be synthesized through a multistep process involving the reaction of 3,4-dichlorobenzylamine with cyclopentanone. The reaction is catalyzed by a base and involves the formation of an imine intermediate, which is subsequently reduced to yield this compound. The purity and yield of this compound can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学研究应用
3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one has been extensively studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. One of the primary uses of this compound is as a tool for studying the function of ionotropic glutamate receptors, which are involved in numerous physiological processes, including learning and memory. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and epilepsy.
属性
IUPAC Name |
3-[(3,4-dichlorophenyl)methylamino]cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c13-11-4-1-8(5-12(11)14)7-15-9-2-3-10(16)6-9/h1,4-6,15H,2-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCHNZQAFSOGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5862812.png)
![N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)





![N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862881.png)
![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)


![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)

